molecular formula C6H12F3NO B3247494 (2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol CAS No. 182073-79-6

(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

Cat. No. B3247494
CAS RN: 182073-79-6
M. Wt: 171.16 g/mol
InChI Key: CXXBVHOIDJALEU-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol , also known by its chemical formula C6H12F3NO , is a chiral compound. It belongs to the class of sphingolipids , which are essential components of cell membranes and play crucial roles in cell signaling, membrane integrity, and lipid metabolism .

2.

Synthesis Analysis

The synthesis of this compound involves several steps, including fluorination, amino group introduction, and stereochemistry control. Researchers have developed efficient synthetic routes to obtain enantiomerically pure forms of this compound. These methods often utilize protecting groups and chiral reagents to achieve the desired stereochemistry .

3.

Molecular Structure Analysis

The molecular structure of This compound consists of a trifluoromethyl group, an amino group, and a hydroxyl group attached to a pentane backbone. The stereochemistry at the second and third carbon atoms (S and R configurations) is critical for its biological activity .

4.

Chemical Reactions Analysis

  • Fluorination reactions : The trifluoromethyl group may react with nucleophiles or undergo fluorination reactions .

5.

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Mechanism of Action

(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol likely interacts with cellular receptors, enzymes, or other biomolecules due to its structural similarity to natural sphingolipids. Its specific mechanism of action remains an active area of research .

6.

properties

IUPAC Name

(2R,3R)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBVHOIDJALEU-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Reactant of Route 3
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Reactant of Route 4
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Reactant of Route 5
Reactant of Route 5
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Reactant of Route 6
(2S,3R)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.